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molecular formula C16H10S2 B8099622 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene

5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene

Cat. No. B8099622
M. Wt: 266.4 g/mol
InChI Key: ZGQQWSXQDWUNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09017577B2

Procedure details

Hydrazine hydrate (11.9 cm3, 245 mmol) is added to a suspension of 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione (9.6 g, 32.6 mmol) and KOH (5.5 g, 97.8 mmol) in diethylene glycol (100 cm3). The mixture is heated to 180° C. for 6 hours, and then allowed to cool to 23° C. overnight. NH3/H2O (1:1, 200 cm3) is added and the mixture is stirred for 30 minutes. The solid is collected by filtration, washed with H2O (2×300 cm3) and IMS (2×300 cm3), and dried under vacuum to yield the product as a brown solid (6.89 g, 79%). 1H NMR (300 MHz, d6-DMSO): δ(ppm) 7.71 (s, 2H, Ar—H), 7.55 (d, J=4.9 Hz, 2H), 7.21 (d, J=4.9 Hz, 2H, Ar—H), 3.77 (s, 4H, CH2).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
O.NN.[S:4]1[CH:8]=[CH:7][C:6]2[C:9](=O)[C:10]3[C:22]([C:5]1=2)=[CH:21][C:13]1[C:14](=O)[C:15]2[CH:19]=[CH:18][S:17][C:16]=2[C:12]=1[CH:11]=3.[OH-].[K+].N.O>C(O)COCCO>[S:4]1[CH:8]=[CH:7][C:6]2[CH2:9][C:10]3[C:22]([C:5]1=2)=[CH:21][C:13]1[CH2:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[C:12]=1[CH:11]=3 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
O.NN
Name
4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione
Quantity
9.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C(C1=CC3=C(C(C4=C3SC=C4)=O)C=C12)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with H2O (2×300 cm3) and IMS (2×300 cm3)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C2=C(C=C1)CC1=CC3=C(CC4=C3SC=C4)C=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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